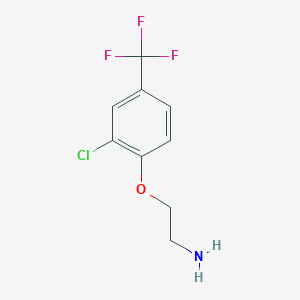
2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a bromo-substituted pyridine ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromo group at the 6th position, forming 6-bromopyridine.
Amination: The bromo-substituted pyridine is then subjected to amination to introduce the amino group, resulting in 2-amino-6-bromopyridine.
Acetylation: Finally, the amino group is acetylated to form the acetamide group, yielding the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The bromo group can be reduced to form hydrogen bromide.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen bromide and corresponding amines.
Substitution: Derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand the interaction with biomolecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biomolecules, while the bromo group can participate in electrophilic substitution reactions. The acetamide group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-propionamide
2-Amino-6-bromopyridine
2-Amino-5-bromopyridine
Uniqueness: 2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its bromo-substituted pyridine ring and acetamide group provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-[(6-bromopyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-2-1-6(4-11-7)5-12-8(13)3-10/h1-2,4H,3,5,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLGJILRUMHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7901881.png)

![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclopentanamine](/img/structure/B7901906.png)


amine](/img/structure/B7901926.png)
amine](/img/structure/B7901927.png)




